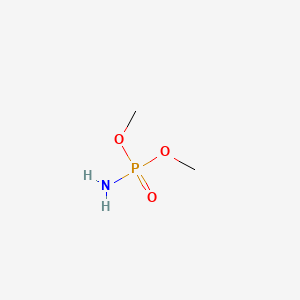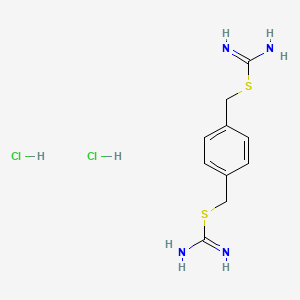
Dimethyl phosphoramidate
Vue d'ensemble
Description
Dimethyl phosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between a tetracoordinate phosphorus (V) atom and a trivalent nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their stable phosphoryl bonds (P=O) and their significant roles in various biological and chemical processes .
Méthodes De Préparation
The synthesis of dimethyl phosphoramidate can be achieved through several methods. One common approach involves the reaction of dimethylamine with phosphorus oxychloride under controlled conditions. Another method includes the oxidative cross-coupling of dimethylamine with phosphorus trichloride. Industrial production often employs the Atherton–Todd reaction, which generates the compound in situ by reacting dialkyl phosphites with chloramines .
Analyse Des Réactions Chimiques
Dimethyl phosphoramidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into phosphoramidites.
Substitution: It participates in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. .
Applications De Recherche Scientifique
Dimethyl phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including antibiotics and natural toxins.
Medicine: It is involved in the development of prodrugs and enzyme inhibitors.
Industry: It is utilized in the production of flame retardants and plasticizers .
Mécanisme D'action
The mechanism of action of dimethyl phosphoramidate involves its interaction with molecular targets through its phosphoryl and amino groups. It can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, thereby modulating their activity. This interaction often leads to the inhibition of enzyme function or the alteration of metabolic pathways .
Comparaison Avec Des Composés Similaires
Dimethyl phosphoramidate can be compared with other phosphoramidates and phosphonamides:
Propriétés
IUPAC Name |
[amino(methoxy)phosphoryl]oxymethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c1-5-7(3,4)6-2/h1-2H3,(H2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZOLVGIGPKBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181467 | |
| Record name | Phosphoramidic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2697-42-9 | |
| Record name | Phosphoramidic acid, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramidic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl phosphoramidate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPV98J3UFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)

